
3,3-Dimethyl-1-(m-methylthiophenyl)triazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-(m-methylthiophenyl)triazene is an organic compound belonging to the triazene family Triazenes are characterized by the presence of a diazo group (-N=N-) linked to an amine group (-NH-)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(m-methylthiophenyl)triazene typically involves the reaction of 3-methylthiophenylamine with dimethylamine and nitrous acid. The reaction proceeds through the formation of a diazonium salt intermediate, which then reacts with dimethylamine to form the triazene compound. The reaction conditions generally include low temperatures to stabilize the diazonium intermediate and prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,3-Dimethyl-1-(m-methylthiophenyl)triazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the triazene group to an amine, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,3-Dimethyl-1-(m-methylthiophenyl)triazene has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active metabolites.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3,3-Dimethyl-1-(m-methylthiophenyl)triazene involves its conversion to reactive intermediates, such as diazonium ions, which can interact with biological molecules. These intermediates can alkylate DNA, proteins, and other cellular components, leading to various biological effects. The molecular targets and pathways involved include DNA alkylation, enzyme inhibition, and disruption of cellular signaling pathways.
類似化合物との比較
Similar Compounds
3,3-Dimethyl-1-phenyltriazene: Lacks the methylthio group, resulting in different chemical properties and reactivity.
1,3-Diphenyltriazene: Features two phenyl groups, which influence its stability and applications.
1-(2-Benzamide)-3-(3-nitrophenyl)triazene:
Uniqueness
3,3-Dimethyl-1-(m-methylthiophenyl)triazene is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activity. This functional group can participate in various chemical reactions, making the compound versatile for different applications.
特性
CAS番号 |
52416-14-5 |
|---|---|
分子式 |
C9H13N3S |
分子量 |
195.29 g/mol |
IUPAC名 |
N-methyl-N-[(3-methylsulfanylphenyl)diazenyl]methanamine |
InChI |
InChI=1S/C9H13N3S/c1-12(2)11-10-8-5-4-6-9(7-8)13-3/h4-7H,1-3H3 |
InChIキー |
CWWODDIXPTUZOV-UHFFFAOYSA-N |
正規SMILES |
CN(C)N=NC1=CC(=CC=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




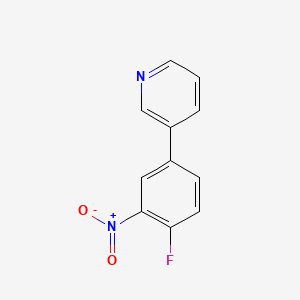
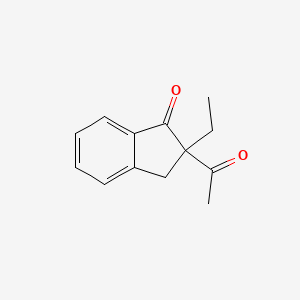
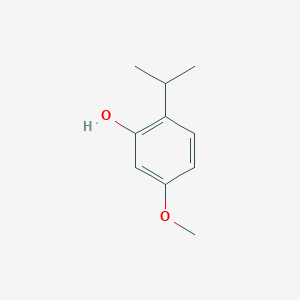
![Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-](/img/structure/B13982365.png)
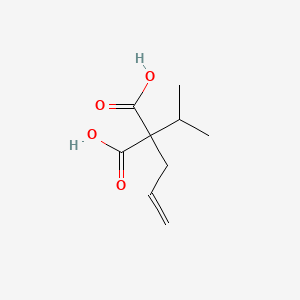
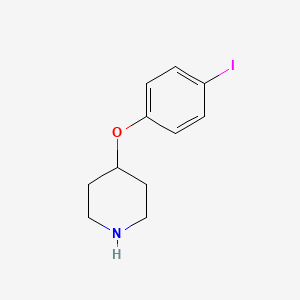
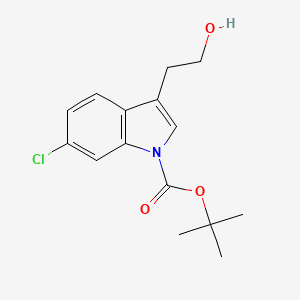
![1-[1,4,6,7-Tetrahydro-3-(4-phenoxyphenyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B13982373.png)
![(R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13982378.png)


![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13982404.png)
